molecular formula C24H30N2O4 B11395066 N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide

N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide

Cat. No.: B11395066
M. Wt: 410.5 g/mol
InChI Key: MPUOXFGFOOPAIO-UHFFFAOYSA-N
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Description

N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N’-(3,4-dimethylphenyl)ethanediamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring and two aromatic rings with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N’-(3,4-dimethylphenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the cyclopentyl intermediate: This step involves the reaction of cyclopentanone with a suitable reagent to introduce the 3,4-dimethoxyphenyl group.

    Introduction of the ethanediamide moiety: The intermediate is then reacted with ethanediamine to form the desired diamide structure.

    Final coupling: The final step involves coupling the intermediate with 3,4-dimethylphenyl group under specific reaction conditions, such as the use of a coupling reagent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N’-(3,4-dimethylphenyl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N’-(3,4-dimethylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N’-(3,4-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N’-(2-hydroxyethyl)ethanediamide
  • N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N’-(2-nitrobenzyl)ethanediamide

Uniqueness

N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N’-(3,4-dimethylphenyl)ethanediamide is unique due to its specific substituents and the resulting chemical properties

Properties

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-N'-(3,4-dimethylphenyl)oxamide

InChI

InChI=1S/C24H30N2O4/c1-16-7-9-19(13-17(16)2)26-23(28)22(27)25-15-24(11-5-6-12-24)18-8-10-20(29-3)21(14-18)30-4/h7-10,13-14H,5-6,11-12,15H2,1-4H3,(H,25,27)(H,26,28)

InChI Key

MPUOXFGFOOPAIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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